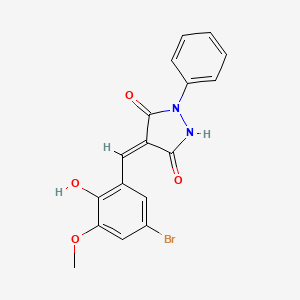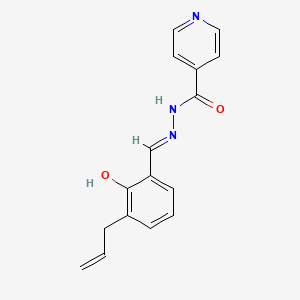
4-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of 4-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells or microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione exhibits several biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in lab experiments is its ability to induce specific biochemical and physiological effects. However, one of the limitations of using this compound is its potential toxicity, which may affect the results of the experiments.
Orientations Futures
There are several future directions for the study of 4-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. One potential direction is to investigate the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease or Parkinson's disease. Another potential direction is to explore the use of this compound in combination with other drugs to enhance its efficacy.
Conclusion:
In conclusion, 4-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is a promising compound for use in scientific research. This compound has been found to exhibit several biochemical and physiological effects, making it a valuable tool for studying various diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields of science.
Méthodes De Synthèse
The synthesis of 4-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be achieved through several methods. One of the most common methods involves the reaction between 5-bromo-2-hydroxy-3-methoxybenzaldehyde and 1-phenyl-3,5-pyrazolidinedione in the presence of a suitable catalyst.
Applications De Recherche Scientifique
The potential applications of 4-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in scientific research are vast. This compound has been found to exhibit antimicrobial, antifungal, and anticancer properties, making it a valuable tool for studying these diseases.
Propriétés
IUPAC Name |
(4E)-4-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4/c1-24-14-9-11(18)7-10(15(14)21)8-13-16(22)19-20(17(13)23)12-5-3-2-4-6-12/h2-9,21H,1H3,(H,19,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCGQTWXNBSRKM-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[4-(benzyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6118958.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6118979.png)
![3,3-dimethyl-10-(methylsulfonyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6118984.png)
![tert-butyl [(4-{[(octahydro-2H-quinolizin-1-ylmethyl)amino]carbonyl}cyclohexyl)methyl]carbamate](/img/structure/B6118987.png)
![1-(2-methoxy-6-{[methyl(2-thienylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6118999.png)

![2-bromo-4-({[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B6119011.png)
![2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6119018.png)
![5-[1-(cyclopropylcarbonyl)-2-pyrrolidinyl]-N-(1,3-dihydro-2-benzofuran-5-yl)-2-thiophenecarboxamide](/img/structure/B6119022.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-6-[(4-phenyl-1-piperidinyl)carbonyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6119023.png)
![4-(2-{3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}ethyl)pyridine](/img/structure/B6119037.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6119044.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6119053.png)
